3-Bromo-5-(4-methoxyphenoxy)pyridine

Description

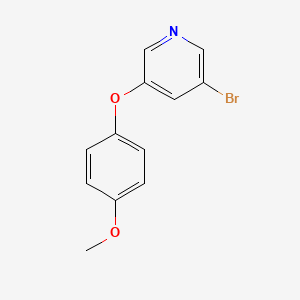

3-Bromo-5-(4-methoxyphenoxy)pyridine is a heteroaromatic compound featuring a pyridine core substituted at the 3-position with a bromine atom and at the 5-position with a 4-methoxyphenoxy group. Its molecular formula is C₁₂H₁₀BrNO₂, and it serves as a critical intermediate in pharmaceutical and materials chemistry due to its versatile reactivity. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-methoxyphenoxy group contributes to electronic modulation and steric effects, influencing binding affinity in biological systems .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

3-bromo-5-(4-methoxyphenoxy)pyridine |

InChI |

InChI=1S/C12H10BrNO2/c1-15-10-2-4-11(5-3-10)16-12-6-9(13)7-14-8-12/h2-8H,1H3 |

InChI Key |

HASYMAAOYHUCJS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Methoxyphenoxy vs. Fluorophenoxy: The 4-fluorophenoxy analogue (C₁₁H₇BrFNO) exhibits higher electronegativity, altering electronic distribution and solubility compared to the methoxy variant. This makes it suitable for optoelectronic applications .

- Trimethoxyphenyl vs. Boronate Ester: The trimethoxyphenyl group in C₁₄H₁₄BrNO₃ enhances π-π stacking in biological targets (e.g., tubulin), while the boronate ester in C₁₃H₁₈BBrNO₂ facilitates cross-coupling reactions for drug synthesis .

- Bromopropoxy Substituent: The dual bromine atoms in C₈H₉Br₂NO enable sequential substitution, useful in multistep syntheses .

Physicochemical Properties

- Crystallography : Analogues like 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit defined hydrogen bonding patterns, critical for solid-state stability .

- Thermal Stability : Trimethylsilyl groups in alkynyl derivatives enhance thermal resistance, favoring high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.